4-(4-chloro-2-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide
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Overview
Description
4-(4-chloro-2-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide is a synthetic organic compound characterized by its complex structure, which includes a chlorinated phenoxy group and a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide typically involves a multi-step process:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol.
Ether Formation: The chlorinated phenol is then reacted with 1-bromobutane under basic conditions to form 4-(4-chloro-2-methylphenoxy)butane.
Amidation: The final step involves the reaction of 4-(4-chloro-2-methylphenoxy)butane with 2,4,6-trimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired butanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-2-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields amines.
Substitution: Results in the replacement of the chlorine atom with the nucleophile.
Scientific Research Applications
4-(4-chloro-2-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenoxy)-N-(2,4,6-trimethylphenyl)butanamide
- 4-(4-chloro-2-methylphenoxy)-N-(2,4-dimethylphenyl)butanamide
- 4-(4-chloro-2-methylphenoxy)-N-(2,4,6-trimethylphenyl)pentanamide
Uniqueness
4-(4-chloro-2-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H24ClNO2 |
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Molecular Weight |
345.9 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide |
InChI |
InChI=1S/C20H24ClNO2/c1-13-10-15(3)20(16(4)11-13)22-19(23)6-5-9-24-18-8-7-17(21)12-14(18)2/h7-8,10-12H,5-6,9H2,1-4H3,(H,22,23) |
InChI Key |
PQYOAWXHADWRCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCCOC2=C(C=C(C=C2)Cl)C)C |
Origin of Product |
United States |
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